2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide is a complex organic compound with a unique structure that includes a chlorophenoxy group and a dioxoisoindolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the 3-chlorophenoxyacetic acid, which is then reacted with 4-[(1,3-dioxoisoindol-2-yl)methyl]aniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy structure.
Mefentrifluconazole: Another compound with a chlorophenoxy group used in agricultural applications.
Uniqueness
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of 2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
20209-76-1 |
---|---|
Molecular Formula |
C23H17ClN2O4 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C23H17ClN2O4/c24-16-4-3-5-18(12-16)30-14-21(27)25-17-10-8-15(9-11-17)13-26-22(28)19-6-1-2-7-20(19)23(26)29/h1-12H,13-14H2,(H,25,27) |
InChI Key |
VIRMEFDFHULRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)NC(=O)COC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.